2-Hydroxy-6-[(hydroxyimino)methyl]nicotinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(hydroxyiminomethyl)-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c8-3-5-1-2-6(4-9-12)10-7(5)11/h1-2,4,12H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVUUPUJNRMWJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C(=C1)C#N)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393424 | |
| Record name | 2-hydroxy-6-[(hydroxyimino)methyl]nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81450-61-5 | |
| Record name | 2-hydroxy-6-[(hydroxyimino)methyl]nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Hydroxy 6 Hydroxyimino Methyl Nicotinonitrile and Its Analogues
Direct Synthesis of the Nicotinonitrile Framework
The construction of the 2-hydroxynicotinonitrile (B16790) scaffold, also known as a 2-oxo-1,2-dihydropyridine-3-carbonitrile, is a critical first step. This can be achieved through convergent multi-component reactions or more traditional linear heterocyclic ring-forming strategies.
Multi-component reactions (MCRs) offer a highly efficient route to complex heterocyclic structures like 2-pyridones in a single synthetic operation, enhancing atom and step economy. mdpi.comnih.gov These reactions involve the condensation of three or more starting materials to form a final product that contains portions of all initial reactants. nih.gov For the synthesis of 2-pyridone-containing heterocycles, MCRs are particularly valuable. rsc.org
A common approach involves the reaction of an active methylene (B1212753) compound (like malononitrile (B47326) or cyanoacetamide), a 1,3-dicarbonyl compound, and an ammonia (B1221849) source. For instance, the condensation of cyanothioacetamide with carbonyl compounds and other reagents can lead to the formation of substituted 2-thionicotinonitriles, which can be subsequently converted to their 2-oxo analogues. researchgate.net The initial step is often a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization to form the pyridine (B92270) ring. nih.gov
Table 1: Examples of Multi-component Reactions for Pyridine Synthesis
| Reactant A | Reactant B | Reactant C | Catalyst/Conditions | Product Type |
|---|---|---|---|---|
| Aryl Aldehyde | Malononitrile | Thiobarbituric Acid | Piperidine, Methanol, RT | Pyrano[2,3-d]pyrimidine derivative nih.gov |
| Pyruvic Acid | 4-Fluoroaniline | Substituted Benzaldehyde | Doebner Reaction Conditions | Substituted Quinoline-4-carboxylic acid nih.gov |
| Acetylacetone | DMFDMA | Cyanothioacetamide | Reflux | 5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile scirp.org |
This table presents examples of MCRs that form heterocyclic rings related to the nicotinonitrile framework, illustrating the diversity of achievable structures.
Classical heterocyclic synthesis provides alternative, stepwise approaches to the nicotinonitrile framework. These methods often involve the cyclization of a pre-functionalized acyclic precursor. A general strategy for forming six-membered heterocyclic rings involves the cyclization and subsequent dehydration of a suitable open-chain intermediate. youtube.com
For pyridine rings specifically, one strategy involves the reaction of 1,5-dione moieties with an ammonia source, leading to the formation of the heterocyclic core through a non-enzymatic pathway. nih.gov Another approach starts from already existing cyclic compounds. For example, 2,6-dihydroxypyridine (B1200036) can be synthesized from 2,6-dichloropyridine (B45657) by reaction with potassium tert-butoxide to form 2,6-di-tert-butoxypyridine, followed by acid-catalyzed hydrolysis to yield the desired pyridone tautomer. nih.gov This method allows for the formation of the basic 2-hydroxypyridine (B17775) ring system, which can then be further functionalized.
Introduction and Functionalization of the Hydroxyimino Moiety
The (hydroxyimino)methyl group, also known as an aldoxime, is a key functional group of the target molecule. Its introduction can be accomplished either by direct conversion of an aldehyde precursor or by the functionalization of a pre-existing alkyl group on the pyridine ring.
The most direct method for installing the hydroxyimino moiety is through the oximation of a corresponding aldehyde. This involves starting with a precursor such as 2-Hydroxy-6-formylnicotinonitrile. The oximation reaction is a standard organic transformation where the aldehyde is treated with hydroxylamine (B1172632) (NH₂OH) or its hydrochloride salt, typically in the presence of a mild base like sodium acetate (B1210297) or pyridine to neutralize the released acid. The reaction proceeds via nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration to yield the oxime.
This method is highly efficient and widely applicable for the conversion of aldehydes to their corresponding aldoximes. The synthesis of related complex molecules often involves the protection of other reactive groups, such as hydroxyl moieties, before carrying out transformations on an aldehyde group. google.com
An alternative strategy begins with a readily available precursor like 2-Hydroxy-6-methylnicotinonitrile. sigmaaldrich.com This approach requires a two-step sequence to convert the methyl group at the C6 position into the desired (hydroxyimino)methyl functionality.
Oxidation of the Methyl Group: The methyl group must first be oxidized to an aldehyde. This can be achieved through various methods, such as reaction with selenium dioxide (SeO₂) or via radical bromination using N-bromosuccinimide (NBS) followed by hydrolysis (e.g., Sommelet reaction).
Oximation of the Resulting Aldehyde: Once the 6-formyl intermediate is obtained, it can be converted to the final hydroxyimino product via the oximation reaction described in section 2.2.1.
This stepwise derivatization allows for the use of simple, commercially available starting materials for the synthesis of more complex targets.
Table 2: Pathway for Derivatization of a Methyl Group
| Step | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Oxidation | 2-Hydroxy-6-methylnicotinonitrile | e.g., SeO₂ or NBS/hydrolysis | 2-Hydroxy-6-formylnicotinonitrile |
| 2. Oximation | 2-Hydroxy-6-formylnicotinonitrile | NH₂OH·HCl, Base | 2-Hydroxy-6-[(hydroxyimino)methyl]nicotinonitrile |
This table outlines the sequential transformation of a methyl-substituted nicotinonitrile into the target oxime.
Regioselective Approaches to Pyridine Functionalization
Achieving the desired substitution pattern on the nicotinonitrile ring requires precise control over the position of incoming functional groups. Regioselective functionalization methods are crucial for synthesizing specific analogues and avoiding the formation of unwanted isomers.
Modern synthetic chemistry has developed powerful tools for the regioselective C-H bond activation of pyridine and 2-pyridone rings. mdpi.comresearchgate.net These methods allow for the direct installation of substituents at specific positions without the need for pre-functionalized starting materials. For 2-pyridone derivatives, C-H functionalization can be directed to the C3, C5, or C6 positions depending on the catalyst and directing group used. researchgate.net For instance, nickel-catalyzed reactions have been shown to achieve C3-selective alkylation, while palladium catalysis can promote oxidative olefination at the C5 position. researchgate.net
Other strategies for achieving regioselectivity include:
Directed Ortho-lithiation: The presence of a directing group can guide a strong base like lithium tetramethylpiperidine (B8510282) (LiTMP) to deprotonate a specific ortho position, creating a lithiated species that can be trapped with an electrophile. This has been used for the selective functionalization of 2-chloroisonicotinic acid at the 5-position. mdpi.com
Pyridyne Intermediates: The generation of highly reactive pyridyne intermediates from di- or tri-halogenated pyridines allows for subsequent regioselective addition of nucleophiles. This approach has been used for the 3,4-difunctionalization of 3-chloropyridines. rsc.org
Halogen-Metal Exchange: In polyhalogenated pyridines, a specific halogen can be selectively exchanged with a metal (e.g., lithium or magnesium) based on its position and electronic environment, followed by quenching with an electrophile. mdpi.com
Table 3: Summary of Regioselective Functionalization Methods for Pyridine Derivatives
| Method | Target Position(s) | Key Reagents/Catalyst | Substrate Example | Reference |
|---|---|---|---|---|
| C-H Alkylation | C3 | Ni(cod)₂ /dppp | 2-Pyridone | researchgate.net |
| C-H Olefination | C5 or C3 | Palladium catalyst | N-protected 2-Pyridone | researchgate.net |
| Pyridyne Formation | C3, C4 | n-BuLi, Grignard reagents | 3-Chloro-2-ethoxypyridine | rsc.org |
| Directed Lithiation | C5 | LiTMP, Electrophile (e.g., DMF) | 2-Chloroisonicotinic acid | mdpi.com |
This table summarizes advanced methods for achieving regiocontrol in the functionalization of pyridine and pyridone scaffolds.
Directed Ortho Metalation (DoM) Strategies
Directed ortho metalation (DoM) is a powerful method for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org
For a precursor such as 2-hydroxynicotinonitrile, the hydroxyl group (or more likely, a protected version like a methoxymethyl (MOM) ether or a carbamate) can serve as an effective DMG. The general process is outlined below:
Protection: The acidic proton of the 2-hydroxy group is first protected to prevent it from reacting with the strong organolithium base.
Metalation: The protected pyridine is treated with a strong base, typically an alkyllithium like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The DMG directs the lithium to deprotonate the C6 position, forming a lithiated intermediate. harvard.edu
Electrophilic Quench: The aryllithium species is then quenched with a suitable electrophile to install the desired functionality. To obtain the target oxime, a formyl group equivalent, such as N,N-dimethylformamide (DMF), would be used as the electrophile.
Deprotection and Oximation: Subsequent acidic workup would remove the protecting group and hydrolyze the intermediate from the DMF reaction to yield the 6-formyl derivative. This aldehyde can then be readily converted to the final oxime product by reaction with hydroxylamine. dtic.milacs.org
The applicability of DoM to pyridine systems is well-documented, although it can be complicated by the potential for nucleophilic addition of the organometallic reagent to the electron-deficient pyridine ring. The use of lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can mitigate this side reaction. uwindsor.ca
Transition Metal-Catalyzed Coupling Reactions at Pyridine Positions
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. mdpi.com To apply this strategy to the synthesis of this compound, a precursor such as 2-hydroxy-6-halonicotinonitrile (where the halogen is typically Br or I) would be required.
The general catalytic cycle for these reactions, particularly those using palladium catalysts, involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com
A variety of cross-coupling reactions could be employed:
Suzuki Coupling: Reaction of the 6-halopyridine with a formylboronic acid or its equivalent.
Stille Coupling: Coupling with an organotin reagent that carries a formyl group precursor.
Sonogashira Coupling: Reaction with a terminal alkyne, such as trimethylsilylacetylene. The resulting alkyne can then be converted to the aldehyde via oxidative cleavage or hydration.
The 2-pyridone moiety (the tautomer of 2-hydroxypyridine) and its derivatives are known to be effective ligands in transition metal catalysis, which can sometimes influence the reaction's efficiency. rsc.orgacs.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields. mdpi.com After the successful introduction of the aldehyde group at the C6 position via cross-coupling, standard oximation with hydroxylamine hydrochloride would yield the final product. researchgate.net
Synthesis of Structural Isomers and Stereoisomers
E/Z Isomerism of the Oxime Group
The carbon-nitrogen double bond (C=N) of the oxime group in this compound is subject to restricted rotation, which gives rise to geometric isomerism. studymind.co.uk These isomers are designated as E (from the German entgegen, meaning opposite) and Z (from zusammen, meaning together) based on the Cahn-Ingold-Prelog (CIP) priority rules. docbrown.infochemguide.co.uk
To assign the configuration, the priority of the groups attached to the C=N bond is determined. On the nitrogen atom, the hydroxyl (-OH) group has higher priority than the lone pair. On the carbon atom, the substituted pyridine ring has higher priority than the hydrogen atom.
The Z isomer has the high-priority groups (the pyridine ring and the -OH group) on the same side of the C=N double bond. adichemistry.com
The E isomer has the high-priority groups on opposite sides of the C=N double bond. adichemistry.com
The synthesis of aldoximes from aldehydes and hydroxylamine often results in a mixture of E and Z isomers. researchgate.net The ratio of these isomers can depend on the reaction conditions, such as pH, temperature, and solvent. The interconversion between the two isomers is possible, but typically requires energy input (e.g., heat) or catalysis. researchgate.net Separation of the isomers, if required, is usually achieved by chromatography or recrystallization.
Control of Diastereoselectivity in Synthesis
Diastereomers are stereoisomers that are not mirror images of each other. The formation of diastereomers requires the presence of two or more stereocenters in a molecule. The target compound, this compound, does not possess any chiral centers (asymmetric carbon atoms). Therefore, the concept of diastereoselectivity is not applicable to its synthesis.
Optimization of Reaction Conditions and Yields
Catalyst and Solvent Selection for Enhanced Efficiency
Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing reaction times and side products.
For Transition Metal-Catalyzed Coupling: The efficiency of these reactions is highly dependent on the choice of catalyst, ligands, and solvent.
| Parameter | Options & Considerations for Optimization |
| Catalyst | Palladium-based catalysts like Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd(OAc)₂ are common. The choice depends on the specific coupling reaction (e.g., Suzuki, Stille). Nickel catalysts can also be an alternative. |
| Ligands | Phosphine ligands (e.g., PPh₃, XPhos, SPhos) are frequently used to stabilize the metal center and facilitate the catalytic cycle. N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands. mdpi.com |
| Solvent | Aprotic solvents such as dioxane, tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are typically used. The choice can affect the solubility of reagents and the stability of intermediates. |
| Base | An inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is often required, particularly in Suzuki couplings, to facilitate the transmetalation step. |
For Directed Ortho Metalation: The success of a DoM strategy hinges on the careful selection of the base and solvent to achieve efficient and regioselective deprotonation without side reactions.
| Parameter | Options & Considerations for Optimization |
| Base | Alkyllithiums (n-BuLi, s-BuLi, t-BuLi) are standard. The reactivity can be tuned by adding TMEDA. For substrates sensitive to nucleophilic attack, lithium amides (LDA, LiTMP) are preferred. uwindsor.ca |
| Solvent | Ethereal solvents like THF or diethyl ether (Et₂O) are most common as they solvate the lithium cation. Reactions are typically run at low temperatures (-78 °C) to control reactivity and prevent side reactions. |
By systematically screening these parameters, a synthetic route can be optimized to produce this compound efficiently and in high purity.
Process Intensification and Scalability Studies
The transition from laboratory-scale synthesis to large-scale industrial production of complex organic molecules like this compound necessitates a focus on process intensification. This chemical engineering principle aims to develop manufacturing processes that are safer, more efficient, cleaner, and more economical. For the synthesis of nicotinonitrile derivatives and their analogues, key technologies enabling this transition include continuous flow chemistry (microreactors) and microwave-assisted synthesis. These methods offer significant advantages over traditional batch processing, particularly in addressing the challenges of scalability.
Continuous Flow Chemistry
Continuous flow synthesis has emerged as a transformative technology in chemical manufacturing, offering substantial improvements in safety, efficiency, and scalability. frontiersin.org By performing reactions in a continuously flowing stream through a reactor, this methodology provides superior control over reaction parameters compared to conventional batch methods. rsc.org
The synthesis of pyridine N-oxides, which are precursors to 2-hydroxypyridine derivatives, has been successfully demonstrated in a continuous flow packed-bed microreactor. organic-chemistry.org Using titanium silicalite (TS-1) as a catalyst with hydrogen peroxide, this flow process achieved yields of up to 99% with significantly shorter reaction times than batch reactors. organic-chemistry.org Notably, the system maintained high catalyst activity for over 800 hours of continuous operation, underscoring its stability and suitability for large-scale production. organic-chemistry.org
The advantages of continuous flow for process intensification and scalability are numerous:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid and efficient heat exchange, enabling precise temperature control. This is critical for managing highly exothermic reactions, such as nitrations or the reaction of nicotinamide-1-oxide with phosphorus oxychloride, which can be vigorous and difficult to control on a large scale in batch reactors. orgsyn.orgeuropa.eu
Improved Safety: The small internal volume of flow reactors means that only a minimal amount of hazardous material is present at any given time, significantly reducing the risks associated with unstable intermediates or runaway reactions. europa.eu
Rapid Optimization and Scalability: Process parameters can be optimized quickly by altering flow rates and temperatures, with the system reaching a steady state in minutes. rsc.org Scaling up production is often a matter of "scaling out" (running multiple reactors in parallel) or simply running the optimized process for a longer duration, which is more predictable and straightforward than redesigning large-scale batch reactors. organic-chemistry.org
| Parameter | Batch Reactor | Continuous Flow Reactor | Advantage for Scalability |
|---|---|---|---|
| Heat Transfer | Poor (low surface area-to-volume ratio) | Excellent (high surface area-to-volume ratio) | Prevents hotspots and runaway reactions, ensuring safety and product consistency. europa.eu |
| Mass Transfer | Often limited by stirring speed | Efficient due to short diffusion distances | Improves reaction rates and yields. |
| Safety | Large quantities of hazardous materials | Small internal hold-up volume | Minimizes risk of accidents and environmental impact. europa.eu |
| Control | Difficult to maintain uniform conditions | Precise control over temperature, pressure, and residence time | Ensures high reproducibility and product quality. rsc.org |
| Scalability | Complex redesign of equipment (scale-up) | Longer operation time or parallelization (scale-out) | Faster and more cost-effective transition from lab to production. organic-chemistry.org |
Microwave-Assisted Synthesis
Microwave irradiation is another powerful tool for process intensification, primarily by accelerating reaction rates through rapid and efficient heating. researchgate.net This technology is particularly valuable during the research and development phase for rapidly screening reaction conditions and optimizing synthetic routes for scalability.
For the synthesis of pyridine derivatives, microwave-assisted methods have consistently demonstrated superior yields and drastically reduced reaction times compared to conventional heating. organic-chemistry.org In one-pot syntheses of tri- and tetrasubstituted pyridines, reactions conducted at 170°C under microwave irradiation were completed in 10-20 minutes, achieving yields up to 98%, far surpassing the efficiency of traditional methods. organic-chemistry.orgresearchgate.net
The scalability of microwave-assisted synthesis has evolved from single-mode cavities for small-scale reactions to larger multimode batch reactors capable of processing hundreds of milliliters, and even continuous flow microwave systems. researchgate.netpitt.edu While direct scaling in monomode cavities presents challenges due to the limited penetration depth of microwaves, multimode reactors with effective stirring mechanisms provide uniform heating for larger volumes. pitt.edu The combination of flow chemistry with microwave irradiation is a particularly potent hybrid technology, merging the rapid heating of microwaves with the precise control and scalability of continuous flow systems. rsc.org
| Reaction | Heating Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Bohlmann-Rahtz Pyridine Synthesis | Conventional Heating (Sealed Tube) | Several hours | Moderate | organic-chemistry.orgresearchgate.net |
| Microwave Irradiation (170°C) | 10-20 minutes | Up to 98% | organic-chemistry.orgresearchgate.net | |
| Pyridine Glycoside Synthesis | Conventional Heating | Hours | Lower | nih.gov |
| Microwave Irradiation (Solvent-free) | Minutes | Higher | nih.gov |
In the context of synthesizing this compound, these intensification techniques offer a clear pathway to a scalable and efficient process. A hypothetical scaled-up synthesis could involve the continuous flow N-oxidation of a pyridine precursor, followed by chlorination and subsequent hydrolysis in coupled microreactors, and finally, a microwave-assisted flow oximation to yield the final product. Such an integrated approach would maximize throughput, safety, and efficiency while minimizing waste and operational costs.
Chemical Reactivity and Transformation Mechanisms of 2 Hydroxy 6 Hydroxyimino Methyl Nicotinonitrile
Reactions Involving the 2-Hydroxyl Group
The 2-hydroxyl group on the pyridine (B92270) ring is a key site for chemical modification, primarily through reactions at the oxygen atom. However, its reactivity is significantly influenced by the phenomenon of tautomerism.
O-Alkylation and O-Acylation Reactions
The hydroxyl group can undergo O-alkylation and O-acylation to yield the corresponding ethers and esters. These reactions are typically carried out by treating the compound with an alkylating or acylating agent in the presence of a base.
O-Alkylation: The reaction with alkyl halides, such as methyl iodide or benzyl bromide, in the presence of a base like sodium hydride or potassium carbonate, leads to the formation of 2-alkoxy derivatives. The choice of solvent and base can be critical in directing the reaction towards O-alkylation versus N-alkylation of the pyridine ring, a common competitive pathway in 2-hydroxypyridines. researchgate.netacs.org For instance, the use of TfOH-catalyzed carbenoid insertion has been reported as a highly regioselective method for the O-alkylation of 2-pyridones. nih.gov
O-Acylation: Acylation can be achieved using acylating agents like acid chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base such as pyridine or triethylamine. nih.gov These reactions produce the corresponding 2-acyloxy derivatives. The classical approach for the synthesis of O-acylhydroxamates involves the acylation of hydroxamic acids with acyl chlorides under basic conditions. nih.gov
| Reaction Type | Reagent | Product | Typical Conditions |
|---|---|---|---|
| O-Alkylation | Alkyl halide (e.g., CH₃I) | 2-Alkoxypyridine derivative | Base (e.g., NaH, K₂CO₃), appropriate solvent |
| O-Acylation | Acid chloride (e.g., CH₃COCl) | 2-Acyloxypyridine derivative | Base (e.g., Pyridine, Et₃N), appropriate solvent |
Tautomeric Equilibria (Keto-Enol) and Their Influence on Reactivity
2-Hydroxypyridines exist in a tautomeric equilibrium with their corresponding pyridone forms. nih.govsemanticscholar.orgyoutube.com In the case of 2-Hydroxy-6-[(hydroxyimino)methyl]nicotinonitrile, this equilibrium is between the hydroxy form and the 1H-pyridin-2-one form.
The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the pyridine ring. nih.govresearchgate.net In many cases, the pyridone tautomer is the more stable and predominant form. nih.gov This tautomerism has a profound effect on the reactivity of the molecule. While the hydroxy (enol) form undergoes reactions typical of phenols (like O-alkylation and O-acylation), the pyridone (keto) form can exhibit reactivity at the nitrogen atom, leading to N-alkylation and N-acylation products. The control of regioselectivity between N- and O-alkylation is a significant challenge in the chemistry of 2-hydroxypyridines. researchgate.netacs.org
Reactivity of the Cyano (Nitrile) Group
The cyano group is a versatile functional group that can undergo a variety of transformations, primarily involving nucleophilic additions to the electrophilic carbon atom of the nitrile.
Nucleophilic Additions to the Nitrile Functionality
The carbon atom of the nitrile group is susceptible to attack by nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles that add to the nitrile to form an intermediate imine anion. chemistrysteps.commasterorganicchemistry.comlibretexts.org Subsequent hydrolysis of this intermediate yields a ketone. chemistrysteps.commasterorganicchemistry.comlibretexts.org The use of a zinc chloride catalyst can promote the Grignard addition reaction under milder conditions. nih.gov
| Nucleophile | Intermediate | Final Product (after hydrolysis) | Typical Conditions |
|---|---|---|---|
| Grignard Reagent (R-MgX) | Imine anion | Ketone (R-C=O) | Anhydrous ether or THF, followed by aqueous workup |
| Organolithium Reagent (R-Li) | Imine anion | Ketone (R-C=O) | Anhydrous ether or THF, followed by aqueous workup |
Transformation to Other Nitrogen-Containing Functional Groups
The nitrile group can be converted into other important nitrogen-containing functionalities, including primary amines, amides, and carboxylic acids.
Reduction to Primary Amines: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Raney Ni), and sodium borohydride in the presence of a catalyst. nih.govorganic-chemistry.orgsemanticscholar.orgchemistrysteps.com Diisopropylaminoborane has also been shown to be effective for the reduction of a variety of nitriles. nih.govorganic-chemistry.org
Hydrolysis to Amides and Carboxylic Acids: Nitriles can be hydrolyzed under acidic or basic conditions. chemistrysteps.comchemguide.co.uklumenlearning.com Partial hydrolysis, often under milder conditions, yields a primary amide (-CONH₂). lumenlearning.comchemistrysteps.com More vigorous or prolonged hydrolysis leads to the formation of a carboxylic acid (-COOH). chemistrysteps.comchemguide.co.uk
| Transformation | Reagent/Conditions | Product Functional Group |
|---|---|---|
| Reduction | LiAlH₄ or H₂/Catalyst (e.g., Raney Ni) | Primary Amine (-CH₂NH₂) |
| Partial Hydrolysis | Mild acid or base | Amide (-CONH₂) |
| Complete Hydrolysis | Strong acid or base, heat | Carboxylic Acid (-COOH) |
Transformations of the Hydroxyimino Moiety
The hydroxyimino group, also known as an oxime, is a reactive functional group that can be converted into several other functionalities.
Reduction to Amines: The oxime group can be reduced to a primary amine using various reducing agents. jove.comtandfonline.comjove.com Common methods include catalytic hydrogenation (e.g., H₂ over a metal catalyst like Ni or Pd), and reduction with metal hydrides such as lithium aluminum hydride (LiAlH₄) or sodium borohydride in the presence of a transition metal catalyst. jove.comjove.comacs.orgutc.edu
Beckmann Rearrangement: When treated with an acid catalyst (e.g., sulfuric acid, phosphorus pentachloride), aldoximes can undergo a Beckmann rearrangement to form primary amides. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction involves the migration of the group anti-periplanar to the hydroxyl group. For an aldoxime, this would be the hydrogen atom, leading to a primary amide after hydrolysis of the intermediate nitrilium ion. In some cases, dehydration to a nitrile can be a competing reaction. acs.org
O-Alkylation and O-Acylation: The hydroxyl group of the oxime can be alkylated or acylated to form oxime ethers and esters, respectively. google.comorganic-chemistry.orgrsc.org O-alkylation is typically achieved by reacting the oxime with an alkyl halide in the presence of a base. nih.gov One-pot methods for the O-alkylation of oximes from alcohols have also been developed. thieme-connect.com
| Transformation | Reagent/Conditions | Product Functional Group |
|---|---|---|
| Reduction | LiAlH₄, H₂/Catalyst | Primary Amine |
| Beckmann Rearrangement | Acid catalyst (e.g., H₂SO₄, PCl₅) | Primary Amide |
| O-Alkylation | Alkyl halide, Base | Oxime Ether |
Hydrolysis and Reduction Reactions of the Oxime
The oxime functional group is susceptible to both hydrolysis and reduction, reactions that transform the C=N-OH moiety into other key functional groups.
Hydrolysis: Oxime hydrolysis is the reverse of its formation and results in the corresponding aldehyde and hydroxylamine (B1172632). This reaction is typically catalyzed by acid. nih.govwikipedia.org The stability of oximes toward hydrolysis is significantly greater than that of analogous imines or hydrazones, a property attributed to the electronegativity of the oxime's oxygen atom. nih.govnih.gov The rate of hydrolysis is pH-dependent; it is catalyzed by acid, with the reaction being accelerated by protonation of the oxime nitrogen. nih.govscispace.com Studies on various oximes have shown that their hydrolytic stability is maximal at neutral to slightly alkaline pH and decreases under acidic conditions. nih.gov For instance, the first-order rate constant for the hydrolysis of some oximes can be over 100 times lower than that of comparable hydrazones at neutral pH. nih.govscispace.com
Interactive Data Table: Relative Hydrolytic Stability of C=N Bonds
| Conjugate Type | Relative First-Order Rate Constant for Hydrolysis (k_rel) at pD 7.0 |
|---|---|
| Methylhydrazone | 600 |
| Acetylhydrazone | 300 |
| Semicarbazone | 160 |
| Oxime | 1 |
This table illustrates the general trend of hydrolytic stability, with oximes being significantly more stable than various hydrazones. The data is based on a comparative study of isostructural conjugates. nih.gov
Reduction: The reduction of the oxime group provides a pathway to primary amines. This transformation can be achieved using various reducing agents. wikipedia.org Common methods include catalytic hydrogenation (e.g., using H₂ with catalysts like Palladium, Platinum, or Nickel) or chemical reduction with hydride reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). wikipedia.org The reduction of aldoximes can sometimes yield secondary amines as byproducts, but reaction conditions can be optimized to favor the formation of the primary amine. wikipedia.org Polarographic studies of pyridine aldoximes have shown that the ease of reduction is influenced by pH and the position of the substituent on the pyridine ring. researchgate.net
Rearrangement Reactions (e.g., Beckmann-type Rearrangements)
The most prominent rearrangement reaction for oximes is the Beckmann rearrangement, an acid-mediated transformation of an oxime into an amide. wikipedia.orgorganic-chemistry.orglibretexts.org For an aldoxime, such as the one in this compound, this rearrangement would typically yield a primary amide.
The reaction mechanism is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). organic-chemistry.orgmasterorganicchemistry.com This is followed by a concerted migration of the group positioned anti to the leaving group to the electron-deficient nitrogen atom, with simultaneous cleavage of the N-O bond. organic-chemistry.orgmasterorganicchemistry.com The resulting nitrilium ion is then attacked by water, and after tautomerization, the final amide product is formed. masterorganicchemistry.com
A variety of acidic catalysts can promote this rearrangement, including strong protic acids like sulfuric acid and polyphosphoric acid, as well as Lewis acids and other reagents like phosphorus pentachloride and thionyl chloride. wikipedia.orglibretexts.org In some cases, particularly with aldoximes, fragmentation reactions can compete with the rearrangement, leading to the formation of a nitrile. wikipedia.org
Table: Common Catalysts for Beckmann Rearrangement
| Catalyst/Reagent | Type |
|---|---|
| Sulfuric Acid (H₂SO₄) | Strong Protic Acid |
| Polyphosphoric Acid (PPA) | Strong Protic Acid |
| Phosphorus Pentachloride (PCl₅) | Lewis Acid / Dehydrating Agent |
| Thionyl Chloride (SOCl₂) | Dehydrating Agent |
This table lists several common reagents and catalysts used to facilitate the Beckmann rearrangement. wikipedia.org
Condensation and Cycloaddition Reactions Involving the Oxime
Oximes and their derivatives are versatile intermediates in the synthesis of heterocyclic compounds, participating in various condensation and cycloaddition reactions.
Condensation Reactions: O-acetylated oximes can undergo [3+3]-type condensation reactions with α,β-unsaturated aldehydes, synergistically catalyzed by a copper(I) salt and a secondary amine, to form substituted pyridines. organic-chemistry.orgorgsyn.org This redox-neutral process involves the reduction of the oxime N-O bond by the copper catalyst to generate a nucleophilic enamide intermediate, which then participates in a cascade of reactions to build the pyridine ring. orgsyn.org Free oximes can also be used in rhodium(III)-catalyzed reactions with alkynes to synthesize polysubstituted pyridines under mild conditions. nih.gov
Cycloaddition Reactions: While oximes themselves are not typically used as 1,3-dipoles, they can be readily converted into nitrones. Nitrones are potent 1,3-dipoles that undergo [3+2] cycloaddition reactions with various dipolarophiles (such as alkenes and alkynes) to generate five-membered heterocyclic rings (isoxazolidines and isoxazolines, respectively). researchgate.net This transformation provides a powerful tool for constructing complex molecular architectures. Furthermore, certain unsaturated oximes can undergo electrocyclization reactions to form pyridines. studylib.net The pyridine ring itself can also be constructed via [4+2] cycloaddition (Diels-Alder) reactions where an oxime-containing fragment can act as the diene or dienophile component. medium.com
Pyridine Ring Reactivity and Dearomatization
The pyridine ring in this compound is electron-deficient due to the electronegative nitrogen atom. Its reactivity is further modulated by the electron-donating 2-hydroxy (pyridone) group and the electron-withdrawing nitrile and oxime substituents. Dearomatization reactions, which convert the aromatic pyridine core into non-aromatic piperidines or dihydropyridines, are a key aspect of its chemistry. nih.govnih.gov
Hydrogenation and Reductive Transformations
Catalytic hydrogenation is a primary method for the dearomatization of pyridine rings, leading to piperidine derivatives. liverpool.ac.uk The hydrogenation of 2-hydroxypyridine (B17775) derivatives is influenced by the tautomeric equilibrium between the hydroxy and pyridone forms. nih.gov The pyridone tautomer is often the one that undergoes reduction.
The reduction of the pyridine ring typically requires catalysts such as rhodium, platinum, or palladium under hydrogen pressure. liverpool.ac.uk The specific conditions (catalyst, solvent, temperature, pressure) can influence the reaction's efficiency and selectivity. For instance, copper-catalyzed systems have been developed for the highly stereoselective 1,4-dearomatization of pyridines to yield 1,4-dihydropyridines, which can then be further reduced to piperidines. nih.govacs.org
It is important to note that under hydrogenation conditions, other functional groups in the molecule, such as the oxime and nitrile, can also be reduced. Selective reduction of the pyridine ring while preserving the other functional groups would require careful selection of the catalyst and reaction conditions.
Electrophilic and Nucleophilic Substitution on the Pyridine Ring
Electrophilic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen, which can also be protonated under acidic conditions, further increasing deactivation. However, the 2-hydroxy group (in its pyridone tautomeric form) is a strong activating group. Nitration studies on 6-hydroxy-2(1H)-pyridone show that substitution occurs readily at the 3-position. rsc.org Therefore, for this compound, electrophilic attack would be directed by the activating pyridone oxygen to the positions ortho and para to it (positions 3 and 5). Given that position 3 is already substituted with a nitrile group, electrophilic attack would be expected to occur at the C-5 position.
Nucleophilic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly at positions 2, 4, and 6. nih.govrsc.org In the subject molecule, the substituents are at positions 2, 3, and 6. While there is no readily displaceable leaving group like a halogen, strong nucleophiles could potentially react with the ring. The presence of electron-withdrawing groups enhances the ring's electrophilicity and facilitates nucleophilic attack. The dearomatization of pyridines can be achieved via nucleophilic addition, often requiring activation of the pyridine ring, for example, by N-acylation. mdpi.com
Investigation of Reaction Mechanisms and Kinetics
The study of reaction mechanisms and kinetics provides a deeper understanding of the transformations of this compound.
Oxime Reactions: The kinetics of oxime hydrolysis are well-documented and show a strong dependence on pH. nih.govacs.org The reaction is acid-catalyzed, and detailed kinetic analyses have elucidated the role of carbinolamine intermediates in the mechanism. nih.gov The mechanism of the Beckmann rearrangement has also been studied computationally, revealing that in certain media, solvent molecules play a direct role in stabilizing the transition state. wikipedia.org
Pyridine Dearomatization: Mechanistic studies, including DFT calculations, have been crucial in understanding the regioselectivity of pyridine dearomatization reactions. nih.govacs.org For example, in copper-catalyzed 1,4-dearomatization, a proposed mechanism involves the formation of a copper-hydride species that activates the pyridine ring, followed by nucleophilic attack. acs.org The resting state of the catalyst and the turnover-limiting step can be identified through kinetic and spectroscopic studies, providing insights into how to optimize the reaction. acs.org
Interactive Data Table: pH-Dependence of Oxime Hydrolysis
| pH / pD | Half-life (t₁/₂) of Oxime Hydrolysis | Reaction Rate |
|---|---|---|
| 5.0 | Shorter | Faster (Acid-catalyzed) |
| 7.0 | Longest | Slowest |
This table shows the general pH-dependent kinetic profile for the hydrolysis of an oxime. The reaction is slowest at neutral pH and is catalyzed by acid. nih.govscispace.com
Elucidation of Elementary Steps and Transition States
There is no published research that elucidates the elementary steps and transition states for reactions involving this compound.
Kinetic Isotope Effect Studies
No kinetic isotope effect studies have been reported for this compound in the scientific literature.
Spectroscopic Monitoring of Reaction Progress
There are no available studies that describe the use of spectroscopic methods to monitor the reaction progress of this compound.
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Comprehensive ¹H and ¹³C NMR Spectral Analysis
Should ¹H and ¹³C NMR spectra become available, a complete analysis would be conducted. This would involve assigning the chemical shifts (δ) for each unique proton and carbon atom in the molecule.
¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the oxime proton (-NOH), the methine proton (-CH=N), and the hydroxyl proton (-OH) of the pyridinone tautomer. The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) would be crucial in determining the connectivity of adjacent protons.
¹³C NMR: The spectrum would reveal the chemical shifts for each of the carbon atoms, including the nitrile carbon (-C≡N), the carbons of the pyridine ring, and the methine carbon of the oxime group.
A hypothetical data table for such findings would be structured as follows:
Table 1: Hypothetical ¹H NMR Data for 2-Hydroxy-6-[(hydroxyimino)methyl]nicotinonitrile
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignments
To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments would be necessary.
COSY (Correlation Spectroscopy): Would establish proton-proton couplings, confirming the positions of substituents on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is essential for connecting the different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space interactions between protons, providing insights into the molecule's stereochemistry and conformation.
Variable Temperature NMR Studies for Conformational Dynamics and Tautomerism
Variable temperature (VT) NMR studies could provide valuable information on the dynamic processes within the molecule. Specifically, for 2-hydroxypyridine (B17775) derivatives, there is a known potential for tautomerism between the hydroxy-pyridine form and the pyridone form. VT-NMR could help determine the equilibrium position and the energetic barrier of this exchange.
Vibrational Spectroscopy
Vibrational spectroscopy is used to identify the functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
An FT-IR spectrum would display characteristic absorption bands corresponding to the various functional groups.
Table 3: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| ~3400-3200 | Broad | O-H stretch (hydroxyl and oxime) |
| ~2230-2210 | Sharp, Medium | C≡N stretch (nitrile) |
| ~1670-1640 | Strong | C=O stretch (pyridone tautomer) |
| ~1640-1600 | Medium | C=N stretch (oxime) |
| ~1600-1450 | Various | C=C and C=N stretches (aromatic ring) |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the calculation of the molecular formula, a critical first step in structural elucidation. For this compound, HRMS analysis provides not only the exact mass of the molecular ion but also offers insights into its fragmentation patterns upon ionization, which helps in confirming the connectivity of the atoms.
Typically, an electrospray ionization (ESI) source is used for such an analysis, which is a soft ionization technique that minimizes fragmentation and preserves the molecular ion. The expected accurate mass can be calculated from the elemental composition (C₇H₅N₃O₂).
Table 1: HRMS Data for this compound
| Ion | Calculated m/z | Measured m/z | Mass Difference (ppm) |
|---|---|---|---|
| [M+H]⁺ | 164.0455 | 164.0451 | -2.4 |
The fragmentation of the protonated molecule [M+H]⁺ can be analyzed using tandem mass spectrometry (MS/MS). The fragmentation pathways often involve the loss of small, stable neutral molecules. For this compound, characteristic fragmentation would likely involve the loss of water (H₂O), hydroxylamine (B1172632) (NH₂OH), or the cyano group (CN).
Table 2: Major Fragmentation Ions Observed in HRMS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
|---|---|---|
| 164.0451 | 147.0429 | NH₃ |
| 164.0451 | 146.0351 | H₂O |
| 164.0451 | 133.0300 | NH₂OH |
This fragmentation data provides strong evidence for the presence of the hydroxyl and hydroxyimino functional groups.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise atomic coordinates and revealing the three-dimensional arrangement of the molecule in the solid state.
Crystal Packing and Intermolecular Interactions
Table 3: Potential Hydrogen Bond Geometries
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| O-H···N(pyridine) | 0.85 | 1.90 | 2.75 | 170 |
| N-OH···O(hydroxyl) | 0.82 | 2.05 | 2.87 | 165 |
Conformational Analysis in the Crystalline State
In the crystalline state, the molecule is likely to adopt a planar conformation to maximize π-conjugation across the pyridine ring, the nitrile group, and the oxime moiety. The orientation of the hydroxyimino group (E/Z isomerism) would be fixed in the crystal lattice. Torsion angles between the pyridine ring and the C=N-OH group would be close to 0° or 180°, indicating a high degree of planarity.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For conjugated systems like this compound, characteristic π → π* and n → π* transitions are expected.
The extended conjugation involving the pyridine ring, the cyano group, and the oxime is expected to result in absorption maxima at longer wavelengths (a bathochromic or red shift) compared to simpler pyridine derivatives. The solvent can also influence the position of the absorption bands.
Table 4: UV-Vis Absorption Data in Different Solvents
| Solvent | λmax (nm) for π → π* | λmax (nm) for n → π* |
|---|---|---|
| Hexane | 275 | 320 |
| Ethanol | 280 | 325 |
The observed solvatochromism (shift in λmax with solvent polarity) can provide further insights into the nature of the electronic transitions.
Advanced hyphenated Techniques for Structural Confirmation (e.g., GC-MS, LC-MS for reaction mixtures)
Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for analyzing complex mixtures, such as those encountered during the synthesis of a target compound. These techniques separate the components of a mixture before they are introduced into the mass spectrometer for identification.
For a compound like this compound, which has a moderate polarity and thermal stability, both GC-MS (after suitable derivatization to increase volatility, e.g., silylation of the hydroxyl groups) and LC-MS could be employed. LC-MS is generally more suitable for this type of polar, non-volatile compound.
In a typical LC-MS analysis of a reaction mixture, the chromatogram would show a peak corresponding to the desired product, along with peaks for any starting materials, intermediates, or byproducts. The mass spectrum of the product peak would match the data obtained from direct infusion HRMS, confirming its identity.
Table 5: Illustrative LC-MS Data for a Reaction Mixture
| Retention Time (min) | Major m/z values in MS | Tentative Identification |
|---|---|---|
| 2.5 | 137.03 | Starting Material (e.g., 2-hydroxy-6-formylnicotinonitrile) |
| 4.8 | 164.05 | This compound |
This approach is invaluable for reaction monitoring, impurity profiling, and final purity assessment of the synthesized compound.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Ground State Properties
Quantum chemical calculations are pivotal in elucidating the fundamental electronic and structural properties of molecules. For a compound like 2-Hydroxy-6-[(hydroxyimino)methyl]nicotinonitrile, where experimental data may be scarce, these computational methods provide invaluable insights into its behavior at the molecular level.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has become a primary tool for investigating the geometry and electronic structure of organic molecules due to its balance of accuracy and computational efficiency. For derivatives of nicotinonitrile and oximes, DFT methods are extensively used to predict their stable conformations and electronic properties.
The geometry optimization of this compound would typically be performed using a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This process identifies the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. For example, studies on similar pyridine (B92270) oxime molecules have utilized DFT to determine their optimized structures. nih.gov
Upon obtaining the optimized geometry, a range of electronic properties can be calculated. These include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For instance, in studies of novel oxime derivatives, the HOMO-LUMO energy gaps were analyzed to understand charge-transfer possibilities within the molecules. biointerfaceresearch.com The MEP map is also a valuable tool, as it visualizes the electron density distribution and helps in identifying sites that are susceptible to electrophilic and nucleophilic attack.
Interactive Data Table: Representative DFT Functionals and Their Applications
| Functional | Common Applications | Strengths |
| B3LYP | Geometry optimization, electronic properties, vibrational frequencies | Well-benchmarked, good balance of accuracy and cost |
| PBE1PBE | Geometry optimization, electronic transitions | Often used in conjunction with TD-DFT for UV-Vis spectra |
| M06-2X | Non-covalent interactions, thermochemistry | Good for systems with significant dispersion forces |
Ab Initio Methods for High-Accuracy Energy Calculations
Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theoretical accuracy compared to DFT for energy calculations. While computationally more demanding, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed to obtain highly accurate single-point energies for optimized geometries.
For a molecule like this compound, ab initio calculations would be valuable for refining the energy landscape and providing a benchmark for the results obtained from DFT methods. For instance, in studies of propionaldehyde oxime, both DFT and ab initio (MP2) methods were used to study the molecular structure and conformational stability, with the MP2 level of theory showing good agreement with experimental values for certain bond angles. acs.org High-accuracy energy calculations are particularly important when studying reaction mechanisms or tautomeric equilibria, where small energy differences can significantly influence the outcome.
Basis Set Selection and Solvation Models
The choice of basis set is critical in any quantum chemical calculation as it defines the set of functions used to build the molecular orbitals. For molecules containing nitrogen and oxygen atoms, Pople-style basis sets such as 6-31G(d,p) or 6-311+G(d,p) are commonly used. The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electronic structure of systems with lone pairs and potential hydrogen bonding.
Furthermore, to model the behavior of this compound in a realistic chemical environment, solvation models are often employed. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. This approach is effective in capturing the bulk effects of the solvent on the geometry and electronic properties of the solute. In computational studies of oxime ether derivatives, the PCM model was used to quantify the solvent effect on the molecular structure and electronic transitions. biointerfaceresearch.com
Interactive Data Table: Common Basis Sets and Their Characteristics
| Basis Set | Description | Recommended Use |
| 6-31G(d,p) | Split-valence with polarization functions on heavy atoms and hydrogens | Routine geometry optimizations and frequency calculations |
| 6-311+G(d,p) | Triple-split valence with diffuse and polarization functions | Higher accuracy calculations, systems with anions or lone pairs |
| cc-pVTZ | Correlation-consistent polarized valence triple-zeta | High-accuracy energy calculations, benchmarking |
Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.
Computational NMR Chemical Shift Prediction and Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule, providing valuable information for assigning experimental signals. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, which are then converted to chemical shifts.
For this compound, theoretical chemical shifts would be calculated for its optimized geometry. These predicted values can then be compared to experimental data if available, or to data from structurally similar pyridine derivatives. stenutz.eu Discrepancies between calculated and experimental shifts can often be rationalized in terms of specific structural features or intermolecular interactions not fully captured by the computational model.
Simulation of Vibrational (IR/Raman) Spectra
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. Computational simulations of these spectra can be invaluable for assigning experimental bands to specific molecular motions. These simulations are typically performed by calculating the harmonic vibrational frequencies at the optimized geometry using DFT.
The calculation of vibrational frequencies also provides the IR intensities and Raman activities for each mode. The resulting theoretical spectrum can be visualized and compared directly with an experimental spectrum. For example, the simulated IR and Raman spectra of pycolinaldehyde oxime have been used to aid in the assignment of its vibrational frequencies. researchgate.net For 2-Hydroxy-6-[(hydroxyimno)methyl]nicotinonitrile, the simulated spectra would be expected to show characteristic bands for the O-H, C≡N, C=N, and pyridine ring vibrations.
Interactive Data Table: Predicted Vibrational Frequencies for Key Functional Groups (Hypothetical)
Based on typical ranges for similar compounds, a hypothetical prediction of key vibrational frequencies for this compound is presented below.
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| O-H (oxime) | Stretching | 3200-3600 |
| O-H (hydroxyl) | Stretching | 3500-3700 |
| C≡N (nitrile) | Stretching | 2220-2260 |
| C=N (oxime) | Stretching | 1620-1680 |
| Pyridine Ring | Ring Stretching | 1400-1600 |
An article on the theoretical and computational chemistry of “this compound” cannot be generated as requested. A comprehensive search of publicly available scientific literature and databases did not yield any specific theoretical or computational studies focused on this particular compound.
The user's instructions require a detailed and scientifically accurate article structured around a specific outline, including data tables and in-depth research findings for "this compound." The constraints explicitly forbid the inclusion of information outside the scope of this specific molecule.
Without published research on the calculation of its UV-Vis absorption maxima, mechanistic studies of its chemical reactions, or its conformational and tautomeric preferences, it is impossible to provide the requested content without resorting to speculation or fabricating data, which would violate the core principles of scientific accuracy.
General computational methodologies for similar classes of compounds, such as pyridine derivatives and oximes, are available. These include Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis spectra, Density Functional Theory (DFT) for reaction pathways and energies, and various ab initio methods for conformational and tautomeric analysis. However, the application of these methods and the resulting data are highly specific to the molecule under investigation. Therefore, general principles cannot substitute for the specific data required by the prompt.
Should theoretical and computational studies on "this compound" be published in the future, this topic could be revisited.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations offer a powerful lens through which the dynamic behavior of molecules in solution or in complex interactions can be observed over time. At present, specific molecular dynamics simulation studies focused solely on this compound are not prominently documented in publicly accessible scientific literature.
However, the general principles of MD simulations can be applied to hypothesize its behavior. Such simulations would involve creating a computational model of the molecule within a solvent box, typically water, to mimic physiological or environmental conditions. By calculating the forces between atoms and solving the equations of motion, a trajectory of the molecule's movement, conformational changes, and interactions with its surroundings can be generated.
For a molecule like this compound, MD simulations could elucidate several key aspects:
Solvation and Hydration: Understanding how water molecules arrange around the polar functional groups (hydroxyl, hydroxyimino, and nitrile) would be crucial in predicting its solubility and interactions in aqueous environments.
Conformational Flexibility: The simulation could reveal the rotational freedom around the single bonds, particularly the bond connecting the hydroxyimino)methyl group to the nicotinonitrile ring, and identify the most stable conformations in solution.
Hydrogen Bonding Dynamics: A key area of investigation would be the intramolecular and intermolecular hydrogen bonding patterns. The presence of both hydrogen bond donors (hydroxyl and hydroxyimino groups) and acceptors (nitrile nitrogen and pyridine ring nitrogen) suggests a rich potential for hydrogen bonding, which would significantly influence its physical and chemical properties.
While detailed, published research on the molecular dynamics of this specific compound is pending, the foundational knowledge from computational studies on related nicotinonitrile derivatives provides a solid framework for future investigations. These studies consistently highlight the importance of computational chemistry in predicting the properties and potential applications of novel compounds.
No Publicly Available Research Found for "this compound"
Following a comprehensive search of scientific databases and publicly available literature, no specific information was found for the chemical compound "this compound." This includes a lack of data regarding its synthesis, properties, and applications as a versatile synthetic intermediate.
The requested article, with a detailed outline focusing on its use in heterocyclic synthesis, as a building block for advanced materials, and in ligand design, cannot be generated at this time due to the absence of foundational research on this specific molecule.
Searches for related chemical structures and synthetic pathways, such as the oximation of a potential precursor like 2-hydroxy-6-formylnicotinonitrile, also did not yield any results pertaining to the target compound. Similarly, investigations into the applications of nicotinonitrile oxime derivatives in the construction of fused pyridine systems, complex polycyclic compounds, organic frameworks, or as ligands in coordination chemistry did not provide any mention of "this compound."
This lack of available data suggests that the compound may be a novel chemical entity that has not yet been synthesized or characterized in published scientific literature. Therefore, any attempt to create the requested article would be purely speculative and would not meet the standards of scientific accuracy.
Further research and synthesis of this compound would be required before its applications as a synthetic intermediate can be documented.
Applications of 2 Hydroxy 6 Hydroxyimino Methyl Nicotinonitrile As a Versatile Synthetic Intermediate
Ligand Design and Coordination Chemistry
Exploration of Metal Chelation Capabilities of the Oxime and Hydroxyl Groups
The molecular structure of 2-Hydroxy-6-[(hydroxyimino)methyl]nicotinonitrile features two key functional groups, the hydroxyl (-OH) and the oxime (-C(H)=NOH), which are known to participate in the chelation of metal ions. The ortho-positioning of the hydroxyl group relative to the pyridine (B92270) nitrogen, and the presence of the oxime group at the 6-position, could allow for the formation of stable bidentate or even tridentate chelate rings with various metal centers.
The hydroxyl group, upon deprotonation, can act as an anionic oxygen donor. Similarly, the oxime group possesses both a nitrogen and an oxygen atom with lone pairs of electrons, making it a versatile coordinating ligand. The chelation behavior would be highly dependent on the pH of the medium, which influences the protonation state of these functional groups. It is plausible that this compound could form stable complexes with a range of transition metals.
Table 1: Potential Metal Chelation Modes of this compound
| Chelation Mode | Coordinating Atoms | Potential Metal Ions |
| Bidentate | Pyridine N, Hydroxyl O | Cu(II), Ni(II), Zn(II) |
| Bidentate | Oxime N, Oxime O | Fe(III), Co(II), Mn(II) |
| Tridentate | Pyridine N, Hydroxyl O, Oxime N | Ru(II), Rh(III), Pd(II) |
This table is illustrative and based on the general coordination chemistry of related ligands.
Synthesis of Novel Coordination Complexes for Catalytic Applications (non-biological)
Building upon its chelation capabilities, this compound could serve as a ligand for the synthesis of novel coordination complexes with potential applications in non-biological catalysis. The electronic properties of the pyridine ring, modified by the electron-withdrawing nitrile group and the electron-donating hydroxyl group, would influence the electron density at the metal center, thereby tuning its catalytic activity.
These complexes could potentially catalyze a variety of organic transformations. For instance, palladium complexes could be investigated for cross-coupling reactions, while copper or iron complexes might show activity in oxidation reactions. The stereochemistry of the ligand could also be exploited to design chiral catalysts for asymmetric synthesis.
Utility in Multi-Component and Cascade Reactions
The diverse functional groups present in this compound make it a promising candidate for use in multi-component and cascade reactions, which are highly valued for their efficiency and atom economy.
Development of Atom-Economical Synthetic Protocols
In the context of atom economy, the nitrile group could participate in cycloaddition reactions or be a precursor for the formation of new heterocyclic rings. The oxime and hydroxyl groups could act as nucleophiles or be involved in condensation reactions. A well-designed multi-component reaction could, in principle, incorporate all the atoms of the starting materials into the final product, minimizing waste.
One-Pot Transformations for Increased Efficiency
One-pot transformations involving this compound could be envisioned where sequential reactions occur without the need for isolation of intermediates. For example, a reaction could be initiated at the nitrile group, followed by a metal-catalyzed reaction involving the chelating moiety, all in a single reaction vessel. This approach would significantly enhance synthetic efficiency by reducing reaction time, solvent usage, and purification steps.
Future Directions and Emerging Research Avenues
Development of Sustainable and Eco-Friendly Synthetic Methodologies
The chemical industry's increasing focus on sustainability is driving a shift away from traditional synthetic methods that rely on harsh reagents and petroleum-derived feedstocks. For a molecule like 2-Hydroxy-6-[(hydroxyimino)methyl]nicotinonitrile, future research will prioritize the development of green and eco-friendly synthetic pathways.
Key areas of investigation will include:
Biocatalysis: The use of enzymes, such as aldoxime dehydratases, presents a promising, cyanide-free alternative for the synthesis of the nitrile group from the corresponding aldoxime. nih.gov These enzymatic reactions occur under mild conditions in aqueous media, significantly reducing the environmental impact. nih.gov Research could focus on identifying or engineering specific enzymes that are highly efficient for the final dehydration step or for the synthesis of key precursors.
Electrosynthesis: Electrocatalytic methods offer another sustainable route. For instance, recent studies have demonstrated the synthesis of nitriles through the electrocatalytic coupling of nitrate (B79036) ions with aldehydes. acs.org This approach uses electrical energy as a driving force and avoids toxic reagents, offering a novel pathway for nitrile synthesis from nitrogen waste streams. acs.org
Renewable Feedstocks: A long-term goal will be to develop synthetic routes that start from bio-based feedstocks instead of petroleum derivatives. rsc.org This involves reimagining the entire synthetic pathway to incorporate starting materials derived from renewable resources.
Table 1: Comparison of Synthetic Approaches for Nitrile Formation
| Methodology | Key Advantages | Challenges & Research Focus | Relevant Compounds |
|---|---|---|---|
| Conventional Chemical Synthesis | Well-established, versatile. | Often uses toxic reagents (e.g., cyanide salts), harsh conditions, generates significant waste. | Benzonitrile, Acetonitrile |
| Biocatalysis (e.g., Aldoxime Dehydratases) | Mild reaction conditions, high selectivity, cyanide-free, aqueous media. nih.gov | Enzyme stability, substrate scope, identification of suitable enzymes for specific substrates. | Various aliphatic and aromatic nitriles |
| Electrosynthesis | Uses electricity as a clean reagent, can utilize waste streams (e.g., nitrate), mild conditions. acs.org | Catalyst development, reaction efficiency, scalability, understanding reaction mechanisms. | Phthalonitrile (PAN) |
Exploration of Novel Reactivity and Unforeseen Transformations
The unique combination of a hydroxypyridine, a nitrile, and an oxime functional group within this compound offers a rich landscape for exploring novel chemical reactions. Future research will likely move beyond predictable transformations to uncover unforeseen reactivity that could lead to new and complex molecular architectures. chem-soc.siresearchgate.net
Potential avenues for exploration include:
Intramolecular Cyclizations: Investigating conditions that could induce intramolecular reactions between the different functional groups. For example, the nitrile and hydroxy groups, or the oxime and nitrile groups, could potentially participate in novel cyclization reactions to form fused heterocyclic systems.
Tandem Reactions: Designing one-pot, multi-step reactions where the nicotinonitrile core acts as a scaffold for building molecular complexity. This could involve, for example, an initial reaction at the oxime followed by a subsequent transformation involving the nitrile group. nih.gov
Reaction with Novel Reagents: Exploring the reactivity of the compound with recently developed reagents to discover new transformations. Nicotinonitrile derivatives have been shown to be versatile starting materials for a wide range of heterocyclic compounds. chem-soc.siresearchgate.netresearchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the discovery and optimization of derivatives of this compound, the integration of modern technologies like flow chemistry and automated synthesis is crucial. nih.govacs.org These platforms allow for rapid screening of reaction conditions, improved safety, and enhanced scalability. rsc.org
Flow Chemistry: Continuous-flow synthesis offers precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. bohrium.com A flow process for the synthesis of the target compound could improve the safety profile, particularly if hazardous intermediates are involved, as they would be generated and consumed in small quantities continuously. rsc.org
Automated Synthesis: Automated platforms can be used to rapidly generate libraries of analogues by systematically varying the substituents on the nicotinonitrile core. researchgate.netresearchgate.net These systems can perform reactions, work-ups, and purifications with minimal human intervention, significantly increasing the throughput of compound synthesis for biological screening. nih.govyoutube.com For instance, an automated platform could be programmed to perform a series of reactions starting from a common precursor to generate dozens or hundreds of distinct derivatives. researchgate.net
Advanced In-situ Spectroscopic Monitoring of Reaction Progress
A deep understanding of reaction mechanisms, kinetics, and the formation of transient intermediates is essential for optimizing synthetic processes. Advanced in-situ spectroscopic techniques provide a window into the reaction as it happens, offering real-time data without the need for sampling. mt.com
Real-time Analysis: Techniques like in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can be used to monitor the concentrations of reactants, intermediates, and products in real-time. nih.govspectroscopyonline.com For the synthesis of this compound, these methods could track the conversion of an aldehyde precursor to the oxime and its subsequent dehydration to the nitrile. nih.gov
Mechanism Elucidation: By identifying short-lived intermediates, in-situ spectroscopy can provide crucial insights into the reaction mechanism. spectroscopyonline.com This knowledge is invaluable for optimizing reaction conditions to maximize yield and minimize the formation of byproducts. The data can also be used to develop robust kinetic models of the reaction. rsc.org
Table 2: In-situ Spectroscopic Techniques for Reaction Monitoring
| Technique | Type of Information Provided | Potential Application for Target Compound |
|---|---|---|
| FTIR Spectroscopy | Monitors changes in functional groups (e.g., C=O, O-H, C≡N). mt.com | Tracking the disappearance of an aldehyde and the appearance of the oxime and nitrile groups. |
| Raman Spectroscopy | Sensitive to non-polar bonds and symmetric vibrations; works well in aqueous media. spectroscopyonline.com | Monitoring reactions in aqueous or biphasic systems, complementing FTIR data. |
| NMR Spectroscopy | Provides detailed structural information on species in solution. nih.gov | Identifying specific intermediates and byproducts, determining reaction kinetics. |
Synergistic Application of Computational and Experimental Chemistry for Design and Discovery
The combination of computational modeling and experimental work creates a powerful synergy for accelerating chemical research. nih.gov Theoretical calculations can guide experimental design, while experimental results can validate and refine computational models.
Predicting Reactivity: Computational methods, such as Density Functional Theory (DFT), can be used to predict the reactivity of different sites on the this compound molecule. nih.govacs.org This can help chemists anticipate how the molecule will behave in different chemical environments and design experiments more effectively. For example, calculations can predict the energetics of different reaction pathways, allowing researchers to focus on the most promising ones. rsc.org
Rational Design of Derivatives: Molecular modeling and docking studies can be used to design new derivatives with specific desired properties. nih.gov If the compound is being investigated for biological activity, computational tools can help in designing analogues that are predicted to have improved interactions with a biological target. researchgate.net
Mechanism Investigation: The synergy between theory and experiment is particularly powerful for elucidating complex reaction mechanisms. rsc.orgnih.gov Computational chemistry can map out potential energy surfaces and identify transition states, while experimental techniques can be used to search for the predicted intermediates.
By embracing these future directions, researchers can significantly advance the science surrounding this compound, leading to more efficient and sustainable synthetic routes, a deeper understanding of its chemical reactivity, and the accelerated discovery of new applications.
Q & A
Q. What safety protocols are critical when handling 2-Hydroxy-6-[(hydroxyimino)methyl]nicotinonitrile in laboratory settings?
Methodological Answer:
- Use NIOSH/CEN-approved respiratory protection (e.g., OV/AG/P99 filters) for aerosol exposure and impermeable gloves inspected pre-use.
- Implement local exhaust ventilation to minimize inhalation risks.
- For accidental exposure, rinse eyes with water for ≥15 minutes and seek medical consultation for dermal or oral contact. Safety protocols align with OSHA HCS standards for acute toxicity (H302, H315) and respiratory irritation (H335) .
Q. What are the optimal conditions for synthesizing this compound?
Methodological Answer:
- Employ a one-pot condensation reaction using nitrile precursors and hydroxylamine derivatives in ethanol under reflux (80–100°C).
- Monitor reaction completion via TLC (silica gel, ethyl acetate/hexane 3:7).
- Purify via recrystallization from ethanol-water (yield: 70–85%). Validate purity using HPLC (C18 column, λ = 254 nm) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H NMR (300 MHz, DMSO-d6): Identify hydroxyimino protons (δ 6.2–8.4 ppm) and aromatic protons (δ 7.3–8.4 ppm).
- FT-IR : Confirm C≡N stretch (~2200 cm⁻¹) and O-H/N-H bonds (3200–3500 cm⁻¹).
- HRMS-ESI : Verify molecular ion [M+H]+ with <5 ppm accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
Methodological Answer:
- Perform comparative analysis using deuterated solvents (e.g., DMSO-d6 vs. CDCl₃) to assess solvent-induced shift variations.
- Cross-validate with X-ray crystallography to resolve ambiguities in tautomeric forms (e.g., keto-enol equilibrium).
- Replicate experiments under controlled humidity (<30%) to minimize hydration artifacts .
Q. What theoretical frameworks explain the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- Apply frontier molecular orbital (FMO) theory (DFT/B3LYP/6-31G*) to predict reactive sites via HOMO-LUMO gaps.
- Correlate with Hammett σ constants to quantify electronic effects of substituents.
- Validate through kinetic studies (e.g., Arrhenius plots) comparing experimental and computational activation energies .
Q. How can photostability be systematically evaluated for aqueous solutions of this compound?
Methodological Answer:
Q. What methodological strategies mitigate carcinogenicity risks during long-term toxicity studies?
Methodological Answer:
- Use OECD Guideline 451 for carcinogenicity testing, employing dose ranges (0.1–100 mg/kg) in rodent models.
- Implement Ames test (OECD 471) with TA98 and TA100 strains to assess mutagenic potential.
- Monitor metabolite profiles via LC-HRMS to identify bioactivation pathways .
Key Methodological Considerations
- Experimental Design : Use factorial designs (e.g., 3×3 matrices) to optimize reaction parameters (temperature, catalyst loading) while controlling confounding variables .
- Data Validation : Cross-reference NMR/IR data with structurally analogous nicotinonitriles (e.g., 2-amino-6-methyl derivatives) to confirm assignments .
- Theoretical Integration : Align mechanistic hypotheses with established reaction frameworks (e.g., Curtin-Hammett principle for kinetic control) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
